Molecular Weight & H-Bond Capacity vs. N-Methyl and Aniline Analogs
(4-Ethynylphenyl)methanamine (C₉H₉N, MW 131.17 g/mol) provides two hydrogen-bond donor sites (primary amine NH₂) and one hydrogen-bond acceptor site, with two freely rotatable bonds . In contrast, the N-methyl analog 1-(4-ethynylphenyl)-N-methylmethanamine (C₁₀H₁₁N, MW 145.21 g/mol) contains only one H-bond donor (secondary amine NH) and has a molecular weight approximately 10.7% higher, which reduces gravimetric molar efficiency in downstream stoichiometric calculations . 4-Ethynylaniline (4-ethynylbenzenamine, C₈H₇N, MW 117.15 g/mol) differs fundamentally in both molecular geometry (amine directly aryl-attached) and hydrogen-bonding profile [1]. The predicted pKa of 8.84±0.10 for (4-ethynylphenyl)methanamine enables controlled protonation under mildly acidic conditions, a property not shared by benzylamine analogs lacking the ethynyl group .
| Evidence Dimension | Molecular weight (g/mol) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW 131.17 g/mol; 2 H-bond donors; 1 H-bond acceptor; 2 rotatable bonds |
| Comparator Or Baseline | N-Methyl analog: MW 145.21 g/mol, 1 H-bond donor; 4-Ethynylaniline: MW 117.15 g/mol, amine directly aryl-attached; Benzylamine: MW 107.15 g/mol, no terminal alkyne |
| Quantified Difference | MW difference vs. N-methyl analog: +14.04 g/mol (+10.7%); H-bond donor difference: +1 vs. N-methyl analog |
| Conditions | Calculated/predicted physicochemical properties from ACD/Labs Percepta and ChemSpider databases; pKa predicted at 25°C |
Why This Matters
Higher hydrogen-bond donor count enables distinct intermolecular interaction profiles in crystallization and receptor binding, while lower molecular weight relative to N-alkylated derivatives improves atom economy in multi-step syntheses.
- [1] PubChem. 4-Ethynylaniline. Compound Summary CID 2758188. MW 117.15 g/mol. View Source
